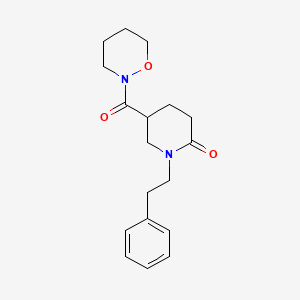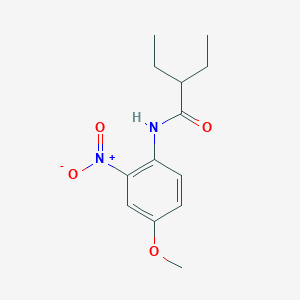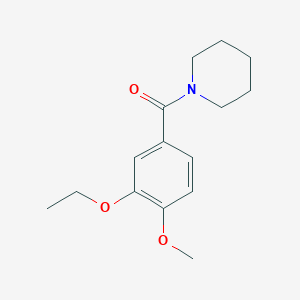
5-(1,2-oxazinan-2-ylcarbonyl)-1-(2-phenylethyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2-oxazinan-2-ylcarbonyl)-1-(2-phenylethyl)-2-piperidinone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as OXC or OXC-beta, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of OXC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. OXC has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. It has also been found to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
OXC has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antitumor activity. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. OXC has been shown to be well-tolerated in animal studies, with no significant toxic effects observed at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of OXC is its broad range of potential applications in the field of medicine. It has been found to exhibit activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. OXC is also relatively easy to synthesize and has been extensively studied in animal models, making it a promising candidate for further clinical development.
However, there are also some limitations to the use of OXC in lab experiments. One of the main challenges is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential. Additionally, OXC has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for research on OXC. One area of interest is the development of new drugs based on the structure of OXC, which may exhibit improved therapeutic potential and reduced toxicity. Another area of interest is the further characterization of its mechanism of action, which may lead to the identification of new targets for drug development. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of OXC in humans, which may pave the way for its eventual approval as a new drug.
合成法
The synthesis of OXC involves the reaction of 1-(2-phenylethyl)-piperidin-2-one with oxalyl chloride and N-methylmorpholine in the presence of dichloromethane. The resulting product is then treated with 2-aminoethanol to form the final compound. This method has been extensively studied and optimized to achieve high yields and purity of OXC.
科学的研究の応用
OXC has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. OXC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
5-(oxazinane-2-carbonyl)-1-(2-phenylethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17-9-8-16(18(22)20-11-4-5-13-23-20)14-19(17)12-10-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIZMBITWLJEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2CCC(=O)N(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Oxazinan-2-ylcarbonyl)-1-(2-phenylethyl)-2-piperidinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)

![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)


![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)



![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
